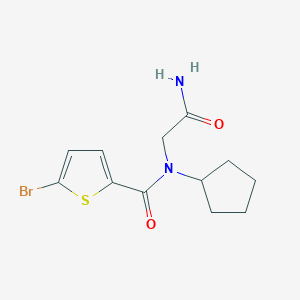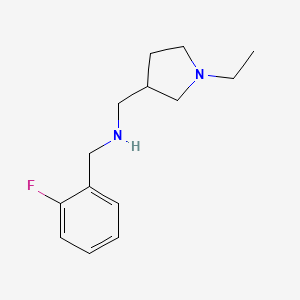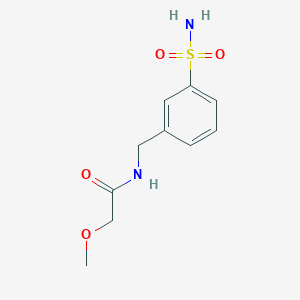
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide is an organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a benzyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide typically involves the reaction of 3-sulfamoylbenzylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(3-sulfamoylbenzyl)acetamide.
Reduction: Formation of 2-methoxy-N-(3-aminobenzyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and acetamide groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 3-(2-methoxypyridin-3-yl)amino-3-methylbutan-1-ol .
Uniqueness
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide is unique due to the presence of both methoxy and sulfamoyl groups on the benzyl ring, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
2-methoxy-N-[(3-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
UERGPLIDOAFABR-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NCC1=CC(=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)

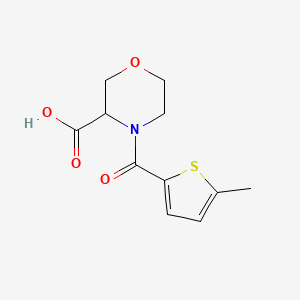
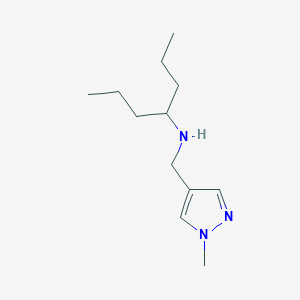
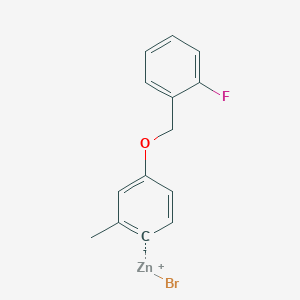

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
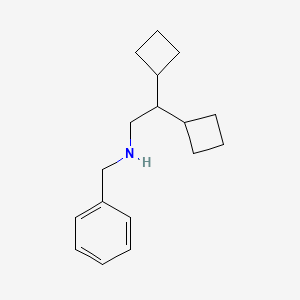
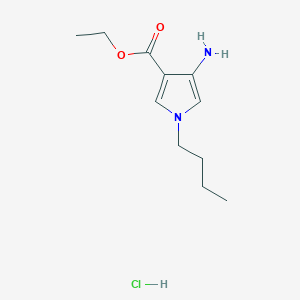
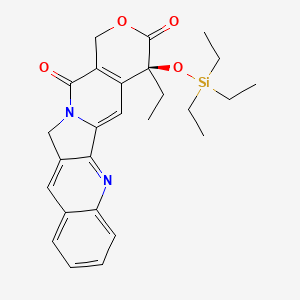
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
